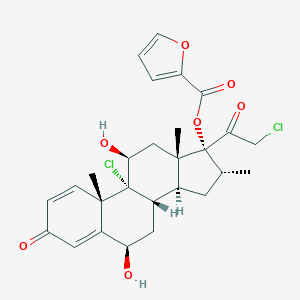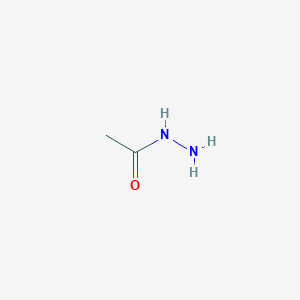![molecular formula C17H14N2O5 B032566 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid CAS No. 394228-95-6](/img/structure/B32566.png)
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, also known as HMB, is a synthetic compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Environmental Toxicology
Phenolic compounds like hydroxy-4-methoxybenzophenone (BP-3), which share structural similarities with 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, have been extensively studied for their potential environmental and reproductive toxicities. BP-3, a common UV filter in skincare products, has been detected in various biological matrices and is associated with reproductive toxicity in both humans and animals. High levels of BP-3 exposure have been linked to changes in birth weights and gestational ages, as well as disruptions in steroidogenic gene expression in fish, indicating potential endocrine-disrupting effects (Ghazipura et al., 2017).
Drug Degradation Pathways
Advanced Oxidation Processes (AOPs) have been utilized to degrade recalcitrant compounds like acetaminophen in aqueous environments, producing various by-products. The degradation pathways and biotoxicity of these by-products, such as hydroquinone and 1,4-benzoquinone, have been systematically reviewed, highlighting the environmental implications of pharmaceutical pollution and the effectiveness of AOPs in mitigating these impacts (Qutob et al., 2022).
Phosphonic Acids in Drug Development
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms, have been explored for their bioactive properties including drug and pro-drug applications. The synthesis and applications of phosphonic acids cover a broad spectrum of fields including chemistry, biology, and physics, indicating their versatility and potential in drug development (Sevrain et al., 2017).
Coumarin Derivatives in Pharmacology
3-Hydroxycoumarin, a significant derivative of coumarins, has been recognized for its extensive chemical, photochemical, and biological properties, including potential applications in genetics, pharmacology, and microbiology. The synthesis, reactivity, and biological applications of 3-hydroxycoumarin have been thoroughly reviewed, underscoring its importance in the development of new therapeutic agents (Yoda, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYBKIBKGILMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)




![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)






